N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide, also known by its CAS number 634154-97-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C17H22N2O2 |
Molar Mass | 290.37 g/mol |
Density | 1.39 g/cm³ (predicted) |
Boiling Point | 510 °C (predicted) |
pKa | 9.15 (predicted) |
This compound primarily acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in various cellular processes including inflammation and cell death pathways. The inhibition of RIPK1 is significant as it can modulate necroptosis and apoptosis, both of which are linked to inflammatory diseases and cancer progression .
Therapeutic Implications
The compound has been studied for its potential therapeutic applications in conditions characterized by excessive inflammation and cell death. For instance, RIPK1 inhibitors have shown promise in preclinical models of ulcerative colitis and other inflammatory bowel diseases. A recent study demonstrated that GSK2982772, a RIPK1 inhibitor, was well tolerated in patients with active ulcerative colitis but did not show significant efficacy compared to placebo .
Case Studies
- Ulcerative Colitis : A randomized controlled trial evaluated the safety and pharmacodynamics of GSK2982772 in patients with ulcerative colitis. Although the compound was well tolerated with mild adverse effects reported, the clinical efficacy was not significantly different from placebo treatments .
- Cancer Research : In cancer models, RIPK1 inhibition has been associated with reduced tumor growth and improved survival rates in preclinical studies. The modulation of apoptotic pathways via RIPK1 inhibition suggests potential applications in cancer therapy .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing RIPK1 inhibitors. Modifications to the indeno-pyrazole structure have been shown to enhance selectivity and potency against RIPK1 while minimizing off-target effects .
Summary of Biological Activities
The biological activities associated with this compound include:
- Inhibition of RIPK1 : Critical for regulating cell death pathways.
- Potential anti-inflammatory effects : Particularly relevant in gastrointestinal diseases.
- Antitumor properties : Suggestive of applications in oncology.
Properties
IUPAC Name |
N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-10(2)18(24)20-11-7-8-12-13(9-11)16(23)14-15(12)21-22(6)17(14)19(3,4)5/h7-10H,1-6H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRPMQACGGDBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=NN(C(=C3C2=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.